molecular formula C10H9F2NO B8518792 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid amide

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid amide

Cat. No. B8518792
M. Wt: 197.18 g/mol
InChI Key: UHNXTWIMGMBUTH-UHFFFAOYSA-N
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Patent
US07595338B2

Procedure details

1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (5.42 g) was hydrolyzed at ambient temperature with an aqueous solutions of 5N sodium hydroxide (20 mL), 55% tetrabutylammonium hydrogensulfate (0.5 mL) and 30% hydrogen peroxide (5 mL) in toluene (5 mL) for 39 hours. The prepared semi-solid reaction mixture was diluted with ethyl acetate and the phases were separated. The aqueous phase was neutralized with 5% hydrochloric acid and extracted twice with ethyl acetate. The combined organic extracts were washed with 5% hydrochloric acid, then brine, and dried over anhydrous sodium sulfate. Filtration and evaporation gave 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid amide as light-brown solid (4.98 g, 84% yield). M.p. 136.7-137.6° C. (from ethyl acetate). GC/MS: m/z 197 (purity 97.5%, RT 9.85 min.). 1H-NMR (DMSO-d6): δ 7.43-7.34 (m, 1H), 7.10-7.01 (m, 2H), 6.96 (br s, 1H), 6.64 (br s, 1H), 1.50-1.46 (m, 2H), 1.00-0.97 (m, 2H). 1H-NMR (CDCl3): δ 7.61-7.26 (m, 1H), 6.98-6.90 (m, 2H), 5.44 (br s, 2H), 1.79-1.74 (m, 2H), 1.17-1.12 (m, 2H). 13C-NMR (DMSO-d6): 173.4, 164.2, 160.9, 130.3, 116.5, 112.1, 19.05, 15.8.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1([C:12]#[N:13])[CH2:11][CH2:10]1.[OH-:14].[Na+].OO>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1([C:12]([NH2:13])=[O:14])[CH2:10][CH2:11]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1(CC1)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
0.5 mL
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The prepared semi-solid reaction mixture
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C1(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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